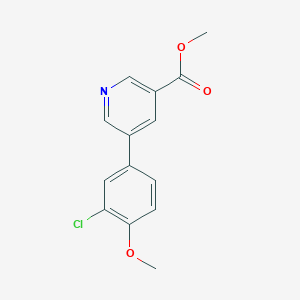

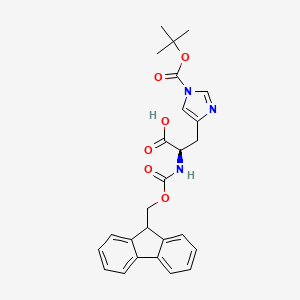

5-(3-氯-4-甲氧基苯基)烟酸甲酯

描述

科学研究应用

药理学研究

5-(3-氯-4-甲氧基苯基)烟酸甲酯: 已被确定为 ALOX15 亚油酸氧合酶活性的底物选择性抑制剂的潜在药效团 。该酶参与脂质过氧化,并在不同的癌症和炎症模型中发挥着不同的作用。该化合物抑制 ALOX15 的能力可以被利用于开发新的抗炎和抗癌药物。

酶抑制研究

该化合物的结构使其能够进入某些酶的底物结合口袋,改变其活性。 该特性可用于酶抑制研究,以了解酶的变构调节,并设计可以调节酶活性以用于治疗目的的抑制剂 。

分子对接和动力学

5-(3-氯-4-甲氧基苯基)烟酸甲酯: 可用于计算机对接研究和分子动力学模拟。 这些研究有助于了解化合物与靶蛋白之间的相互作用,这对药物设计和发现过程至关重要 。

生物活性脂质研究

作为生物活性脂质研究的一部分,可以研究该化合物对脂质信号通路的影响。 由于生物活性脂质参与各种生理过程和疾病,了解该化合物的作用可能会导致医学科学的重大突破 。

癌症治疗

该化合物抑制参与癌症进展的特定酶的潜力使其成为癌症治疗进一步研究的候选者。 可以通过临床前和临床试验评估其疗效和安全性,以确定其作为抗癌剂的可行性 。

抗炎应用

由于其对 ALOX15 的抑制作用,ALOX15 是一种与炎症过程相关的酶,因此可以探索5-(3-氯-4-甲氧基苯基)烟酸甲酯作为开发新型抗炎药物的先导化合物 。

作用机制

The exact mechanism of action of Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.

Biochemical and Physiological Effects

Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the production of inflammatory cytokines and chemokines in immune cells. In vivo studies have demonstrated its analgesic and anti-inflammatory effects in animal models of pain and inflammation.

实验室实验的优点和局限性

Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability under various conditions. It also exhibits a broad range of biological activities, making it a versatile tool for investigating various biological processes. However, its limitations include its relatively low solubility in water, which can limit its use in certain experiments.

未来方向

There are several future directions for research on Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate its exact mechanism of action and to identify its molecular targets in the body.

Conclusion

In conclusion, Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate in various fields and to identify its molecular targets in the body.

属性

IUPAC Name |

methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3/c1-18-13-4-3-9(6-12(13)15)10-5-11(8-16-7-10)14(17)19-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDOIIHTLWDUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B1466312.png)

![[1-(3-phenoxypropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466315.png)

![[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466317.png)

![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466320.png)

![(2-Phenylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B1466327.png)

![2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1466328.png)

![1-[(3,4-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466331.png)